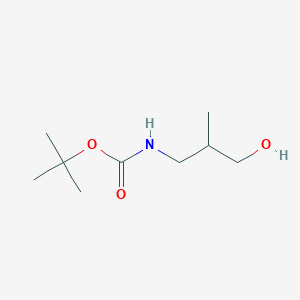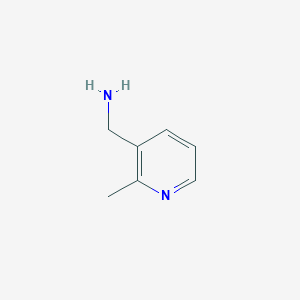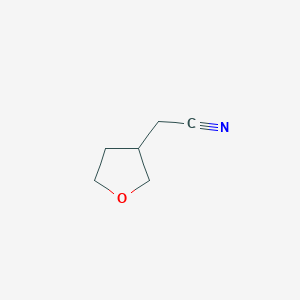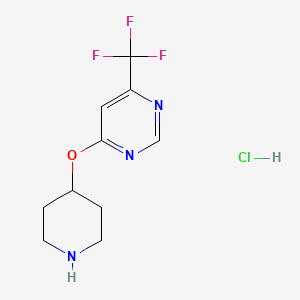
Benzoic acid, 5-chloro-2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-chloro-2-phenoxy- is an organic compound that belongs to the class of benzoic acids and derivatives It is characterized by the presence of a phenoxy group and a chlorine atom attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-chloro-2-phenoxy- typically involves the reaction of 5-chloro-2-phenol with a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where 5-chloro-2-phenol reacts with a benzoic acid derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of benzoic acid, 5-chloro-2-phenoxy- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: Benzoic acid, 5-chloro-2-phenoxy- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the chlorine or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide, sulfuric acid, or halogenating agents are commonly employed.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used
Scientific Research Applications
Benzoic acid, 5-chloro-2-phenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are often explored for their potential as intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals. .
Mechanism of Action
The mechanism of action of benzoic acid, 5-chloro-2-phenoxy- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, such as acetyl-CoA carboxylase (ACCase). This inhibition disrupts essential metabolic pathways, leading to the compound’s biological effects. The phenoxy group and chlorine atom play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Benzoic acid, 5-chloro-2-phenoxy- can be compared with other phenoxy and benzoic acid derivatives:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different biological activities.
4-Chloro-2-methylphenoxyacetic acid (MCPA): Another herbicide with comparable chemical properties but distinct applications.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture, it shares the phenoxyacetic acid core but has additional chlorine atoms.
The uniqueness of benzoic acid, 5-chloro-2-phenoxy- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-phenoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVYICBKWQEJNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470512 |
Source


|
| Record name | Benzoic acid, 5-chloro-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69199-63-9 |
Source


|
| Record name | Benzoic acid, 5-chloro-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














